molecular formula C9H17NO2 B13061041 2-(2-Aminocycloheptyl)acetic acid

2-(2-Aminocycloheptyl)acetic acid

Cat. No.: B13061041
M. Wt: 171.24 g/mol
InChI Key: JFNYLIBXIJRFRT-UHFFFAOYSA-N
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Description

2-(2-Aminocycloheptyl)acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cycloheptane, featuring an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminocycloheptyl)acetic acid typically involves the following steps:

    Cycloheptanone Formation: Cycloheptanone is prepared from cycloheptane through oxidation.

    Amination: Cycloheptanone undergoes reductive amination with ammonia or a primary amine to form 2-aminocycloheptanone.

    Acetic Acid Addition: The 2-aminocycloheptanone is then reacted with bromoacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(2-Aminocycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminocycloheptyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the acetic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethoxy acetic acid
  • 2-(2-Aminoethoxy)ethoxy acetic acid

Uniqueness

2-(2-Aminocycloheptyl)acetic acid is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(2-aminocycloheptyl)acetic acid

InChI

InChI=1S/C9H17NO2/c10-8-5-3-1-2-4-7(8)6-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

JFNYLIBXIJRFRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)N)CC(=O)O

Origin of Product

United States

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